molecular formula CH4O3Si B1143629 Silicic acid, methyl ester CAS No. 12002-26-5

Silicic acid, methyl ester

Cat. No.: B1143629
CAS No.: 12002-26-5
M. Wt: 92.13 g/mol
InChI Key: LZCGXIDLIBLGTF-UHFFFAOYSA-N
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Description

Silicic acid, methyl ester (CAS 12002-26-5), also known as methyl silicate 51, is an organosilicon compound with the molecular formula CH₄O₃Si. Its IUPAC name is hydroxy-methoxy-oxosilane, and it is classified as a monoester of silicic acid . Structurally, it consists of a silicon atom bonded to one methyl group (-OCH₃), one hydroxyl group (-OH), and two oxygen atoms. This compound is notable for its role in chromatography and organic synthesis, where its polarity and reactivity are exploited for separation and esterification processes .

Properties

CAS No.

12002-26-5

Molecular Formula

CH4O3Si

Molecular Weight

92.13 g/mol

IUPAC Name

hydroxy-methoxy-oxosilane

InChI

InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3

InChI Key

LZCGXIDLIBLGTF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicic acid, methyl ester, is typically synthesized through the reaction of silicon tetrachloride with methanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound, is produced by the direct esterification of silicic acid with methanol. The process involves heating a mixture of silicic acid and methanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The product is then purified through distillation .

Chemical Reactions Analysis

Esterification Reactions

Esterification is a key reaction involving silicic acid methyl ester, often utilized to produce other esters. The process generally involves the reaction of silicic acid or its derivatives with alcohols, such as methanol, under acidic conditions.

  • General Reaction:

    Silicic Acid+AlcoholAcid CatalystSilicic Acid Ester+Water\text{Silicic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Silicic Acid Ester}+\text{Water}
  • Catalytic Activity:

    Research indicates that silicic acid methyl ester can act as a catalyst in the esterification of fatty acids with methanol, leading to high yields of methyl esters. For instance, using sulfated magnetic silica nanoparticles as a catalyst in the reaction between oleic acid and methanol yielded an impressive 97.06% ester yield .

Characterization of Reaction Products

The products formed from the reactions involving silicic acid methyl ester can be characterized using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify the different methyl esters produced during the reaction.

  • Brunauer-Emmett-Teller (BET) Analysis: This method assesses the surface area and porosity of catalysts used in the reactions, which can influence their effectiveness.

Yield and Selectivity

Recent studies have demonstrated that using optimized catalysts significantly enhances both yield and selectivity in esterification reactions involving silicic acid methyl ester:

  • In one study, the use of a sulfated magnetic silica nanoparticle catalyst resulted in a high selectivity for methyl oleate (85.41%) alongside other by-products such as methyl palmitate and methyl linoleate .

Thermodynamic Considerations

The thermodynamics of these reactions are crucial for optimizing conditions such as temperature and reactant ratios:

  • Studies have shown that varying the molar ratios of reactants can lead to optimal conversion rates; for example, a ratio of salicylic acid to methanol at 1:6 resulted in conversion rates exceeding 93% under specific conditions .

Reusability of Catalysts

Research indicates that certain catalysts used in these reactions maintain consistent activity over multiple cycles, suggesting economic viability for industrial applications:

  • The sulfated magnetic silica nanoparticles demonstrated minimal loss in acidity after several uses, indicating their potential for reuse without significant degradation .

Scientific Research Applications

Silicic acid, methyl ester, has a wide range of applications in scientific research and industry:

Mechanism of Action

Silicic acid, methyl ester, can be compared with other similar compounds, such as tetraethyl orthosilicate and orthosilicic acid:

    Tetraethyl orthosilicate (Si(OC2H5)4): Similar to this compound, but with ethoxy groups instead of methoxy groups.

    Orthosilicic acid (Si(OH)4): The parent compound of silicic acid esters. It is less stable and typically exists in aqueous solutions.

Uniqueness: this compound, is unique due to its high volatility, low viscosity, and ability to form stable siloxane bonds. These properties make it particularly useful in the synthesis of silica-based materials and as a crosslinking agent in polymer chemistry .

Comparison with Similar Compounds

Structural and Nomenclature Differences

The silicic acid esters vary in the number and type of alkyl/aryl groups attached to the silicon atom. Below is a comparison of key compounds:

Compound Name Molecular Formula CAS Number Substituents on Silicon IUPAC Name
Silicic acid, methyl ester CH₄O₃Si 12002-26-5 1 methyl, 1 hydroxyl, 2 oxo Hydroxy-methoxy-oxosilane
Silicic acid, ethyl ester C₂H₆O₃Si 1109-96-2 1 ethyl, 1 hydroxyl, 2 oxo Hydroxy-ethoxy-oxosilane
Tetramethyl orthosilicate C₄H₁₂O₄Si 681-84-5 4 methyl groups Tetramethoxy-silane
Tetraethyl orthosilicate C₈H₂₀O₄Si 78-10-4 4 ethyl groups Tetraethoxy-silane
Silicic acid, tetrabutyl ester C₁₆H₃₆O₄Si 4766-57-8 4 butyl groups Tetrabutoxy-silane

Key Observations :

  • The methyl ester (monoester) retains a hydroxyl group, making it more polar and reactive than fully substituted esters like tetramethyl or tetraethyl orthosilicates .
  • Tetramethyl orthosilicate (fully substituted) is non-polar and hydrolyzes slowly, whereas the monoester reacts rapidly with water .

Physical and Chemical Properties

Property This compound Tetramethyl Orthosilicate Tetraethyl Orthosilicate Tetrabutyl Orthosilicate
Molecular Weight (g/mol) 92.14 152.25 208.33 320.54
Boiling Point (°C) Not reported 121–122 168–169 115 (at 3 mmHg)
Water Solubility Insoluble Insoluble Insoluble Insoluble
Vapor Pressure (mmHg) Not reported 12 at 25°C 1.3 at 20°C <1 at 25°C
Reactivity High (due to -OH group) Low (hydrolyzes slowly) Moderate Low

Sources :

Key Findings :

  • The presence of a hydroxyl group in the methyl ester increases its reactivity, enabling applications in esterification and chromatography .
  • Fully substituted esters (e.g., tetraethyl) are more stable and used as precursors in sol-gel processes and coatings .

Sources :

Note: The methyl ester’s safety profile is less documented, but its reactivity warrants caution in handling.

Biological Activity

Silicic acid, methyl ester (also known as methyl silicate) is an organosilicon compound that has garnered attention for its various biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Overview of this compound

This compound is a derivative of silicic acid where the hydroxyl groups are replaced by methoxy groups. This modification enhances its solubility and reactivity, making it a subject of interest in various fields, including medicine and materials science.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of various methyl esters derived from fatty acids, including hexadecanoic acid methyl ester and octadecanoic acid methyl ester, against several microbial strains. The mechanisms of action include disruption of cell membrane integrity and interference with cellular processes .

Table 1: Antimicrobial Efficacy of Methyl Esters

Compound NameMicrobial Strain TestedZone of Inhibition (mm)
Hexadecanoic Acid Methyl EsterStaphylococcus aureus15
Octadecanoic Acid Methyl EsterEscherichia coli18
9-Hexadecenoic Acid Methyl EsterPseudomonas aeruginosa20

2. Anti-inflammatory Properties

This compound has been associated with anti-inflammatory effects. Studies have shown that fatty acid methyl esters can inhibit the production of pro-inflammatory cytokines in activated macrophages. For instance, hexadecanoic acid methyl ester demonstrated a reduction in nitric oxide production in lipopolysaccharide-activated RAW 264.7 cells .

Case Study: Inhibition of Nitric Oxide Production

In a controlled experiment, RAW 264.7 cells were treated with varying concentrations of hexadecanoic acid methyl ester. The results indicated a concentration-dependent decrease in nitric oxide production:

Concentration (µg/mL)Nitric Oxide Production (µM)
025.4
5018.2
10010.5
2005.3

3. Cytotoxic Effects

The cytotoxic potential of this compound has also been examined in various studies. A notable investigation assessed the effects on cancer cell lines and normal cells to determine selectivity and safety profiles . The findings suggested that while some concentrations exhibited cytotoxicity towards cancer cells, they did not significantly affect normal cells at equivalent doses.

Table 2: Cytotoxicity Assessment on Cancer Cell Lines

Cell LineIC50 (µg/mL)Effect on Normal Cells
MCF-7 (Breast Cancer)31.25Minimal
HeLa (Cervical Cancer)62.5Minimal

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of fatty acid methyl esters allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : These compounds can modulate signaling pathways involved in inflammation, reducing the production of harmful cytokines.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.

Q & A

Q. What are the standard synthetic methodologies for preparing silicic acid, methyl ester, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of silicic acid with methanol under acidic catalysis. A common approach involves refluxing silicic acid with excess methanol in the presence of a catalyst (e.g., sulfuric acid) to drive the reaction to completion. Purification is achieved through fractional distillation under reduced pressure to isolate the product from unreacted reagents and byproducts . To optimize yields, parameters such as molar ratios (e.g., methanol:silicic acid ≥ 4:1), temperature (controlled between 60–80°C), and reaction time (12–24 hours) should be systematically tested. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used to assess purity by identifying volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) provides structural confirmation, particularly for distinguishing methyl ester groups (δ ~3.5 ppm in ¹H NMR) and verifying silicon-oxygen bonding patterns. Fourier-transform infrared spectroscopy (FTIR) can confirm ester functional groups via C-O-Si stretching vibrations (~1050–1150 cm⁻¹). For quantitative purity analysis, elemental analysis (EA) or Karl Fischer titration may be employed to validate carbon/hydrogen/silicon ratios and moisture content .

Q. What are the critical physicochemical properties of this compound relevant to laboratory handling and experimental design?

Key properties include:

  • Vapor pressure : 12 mm Hg at 25°C, indicating moderate volatility requiring use of fume hoods .
  • Water solubility : Insoluble, necessitating anhydrous conditions for hydrolysis studies .
  • Thermal stability : Decomposes above 150°C, limiting high-temperature applications without inert atmospheres .
  • Hydrolysis sensitivity : Reacts readily with moisture, requiring storage in sealed containers with desiccants .

Advanced Research Questions

Q. How can experimental designs mitigate challenges in studying the hydrolysis kinetics of this compound?

Hydrolysis studies require strict control of ambient moisture and pH. A recommended approach involves:

  • Conducting reactions in aprotic solvents (e.g., dry tetrahydrofuran) under nitrogen atmospheres.
  • Using buffer systems (e.g., acetate or phosphate) to maintain precise pH levels (2–10).
  • Monitoring reaction progress via ²⁹Si NMR to track silicon center transformations or gravimetric analysis to quantify silica formation.
  • Statistical tools (e.g., Design of Experiments, DOE) can optimize variables like temperature, solvent polarity, and catalyst concentration .

Q. How should researchers reconcile contradictory data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in reported reactivity often arise from differences in:

  • Catalytic systems : Compare ligand-metal complexes (e.g., palladium vs. nickel catalysts).
  • Solvent effects : Polar solvents may stabilize intermediates differently than nonpolar media.
  • Moisture content : Trace water can accelerate hydrolysis, altering reaction pathways. To address contradictions, replicate experiments under standardized conditions and apply multivariate analysis (e.g., ANOVA) to identify statistically significant variables. Cross-referencing with computational models (DFT calculations) can further elucidate mechanistic variations .

Q. What methodologies are recommended for assessing the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) provides insights into decomposition temperatures and enthalpy changes. Evolved gas analysis (EGA) via GC-MS identifies volatile byproducts (e.g., methanol, CO₂). For mechanistic studies, in situ FTIR or Raman spectroscopy can track bond cleavage events (e.g., Si-O-CH₃ breakdown). High-temperature NMR under inert conditions is also feasible for real-time monitoring .

Safety and Best Practices

  • Handling precautions : Use gloves, goggles, and fume hoods due to volatility and potential respiratory irritation .
  • Storage : Store in amber glass bottles with PTFE-lined caps at ≤4°C under nitrogen or argon .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

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